molecular formula C9H11BrO2 B8666811 1-Bromo-3-[(methoxymethoxy)methyl]benzene

1-Bromo-3-[(methoxymethoxy)methyl]benzene

Cat. No.: B8666811
M. Wt: 231.09 g/mol
InChI Key: VNDYOHGWFBUTMJ-UHFFFAOYSA-N
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Description

1-Bromo-3-[(methoxymethoxy)methyl]benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where a bromine atom is substituted at the first position and a methoxymethoxy group is attached to the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(methoxymethoxy)methyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-((methoxymethoxy)methyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(methoxymethoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 3-((methoxymethoxy)methyl)phenol, 3-((methoxymethoxy)methyl)aniline.

    Oxidation: 3-((methoxymethoxy)methyl)benzaldehyde, 3-((methoxymethoxy)methyl)benzoic acid.

    Reduction: 3-((methoxymethoxy)methyl)benzene.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(methoxymethoxy)methyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo nucleophilic attack. These interactions lead to the formation of intermediates that further react to produce the final products .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-bromo-3-(methoxymethoxymethyl)benzene

InChI

InChI=1S/C9H11BrO2/c1-11-7-12-6-8-3-2-4-9(10)5-8/h2-5H,6-7H2,1H3

InChI Key

VNDYOHGWFBUTMJ-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a tetrahydrofuran (100 mL) solution of 3-bromobenzyl alcohol (10 g, 54 mmol) was added sodium hydride (2.3 g, 98 mmol, 60% in oil) at room temperature. Then, chloromethyl methyl ether (5.2 g, 64 mmol) was added to this suspension, which was stirred for 15 minutes at 60° C. This mixture was partitioned into ethyl acetate and water. The organic layer was separated and concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=8:1) to obtain the title compound (10 g, 83%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, chloromethyl methyl ether (6.09 mL) was added to a solution of 3-bromobenzylalcohol (5.00 g) and diisopropylethylamine (18.9 mL) in THF (45 mL) at 0° C., and the mixture was stirred at 60° C. for 1 hr. Water was added to the reaction mixture at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product (6.37 g) of the title compound. This compound was used for the next step without further purification.
Quantity
6.09 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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